
Anitrazafen
概要
説明
準備方法
アニトラザフェンの合成には、いくつかのステップが含まれます。
5,6-ビス(4-メトキシフェニル)-3-メチル-1,2,4-トリアジンの調製:
アニトラザフェンの工業的生産方法は広く文書化されていませんが、実験室での合成はプロセスを拡大するための基礎となります。
3. 化学反応の分析
アニトラザフェンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。
還元: 還元反応は、トリアジン環またはメトキシフェニル基を変性させる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、置換反応のための求核剤などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。
4. 科学研究における用途
アニトラザフェンには、いくつかの科学研究における用途があります。
化学: COX-2阻害とその関連する抗炎症メカニズムを研究するためのモデル化合物として使用されます。
生物学: 炎症や痛みに関連する細胞経路に対する影響について調査されています。
医学: 関節炎など、炎症を伴う状態の潜在的な治療薬です。
化学反応の分析
2.1. Major Metabolites
Anitrazafen is primarily metabolized via oxidative O-demethylation , yielding key metabolites:
-
4-formamido-meta-toluic acid
-
4-acetamido-meta-toluic acid
-
Di-O-demethylated analogues
-
Glucuronide/sulfate conjugates
These metabolites account for up to 32% of excreted radioactivity in rats, with no unchanged drug detected in excreta .
2.2. Hydrolysis Products
Hydrolysis of this compound produces N-methyl-N'-(2,4-xylyl)formamidine , which is dose-dependent in excretion (4% of the dose at 1 mg/kg and 23–38% at 100 mg/kg) .
3.1. Absorption and Distribution
-
Rapid absorption : Peak plasma concentrations occur within 1 hour of oral administration .
-
High volume of distribution : 112 L/kg in rats, indicating extensive tissue distribution .
-
Delayed absorption occurs with subcutaneous or topical administration, reflected in slower elimination rates .
3.2. Excretion
-
Biliary excretion is the major route, with urinary excretion of metabolites peaking within 24 hours .
-
Metabolites in tissues : Liver and kidney show highest concentrations (17–25 mg/kg), declining rapidly post-dosing .
Metabolite Data Table
Metabolite | Excretion Route | Percentage of Dose* | Key Observations |
---|---|---|---|
4-formamido-meta-toluic acid | Urine | Up to 32% | Major oxidative O-demethylation product |
4-acetamido-meta-toluic acid | Urine | Up to 32% | Oxidative O-demethylation product |
N-methyl-N'-(2,4-xylyl)formamidine | Urine | 4–38% | Hydrolysis product; dose-dependent |
Di-O-demethylated analogues | Urine | Minor | Oxidative degradation products |
5.1. Species-Specific Metabolism
-
Rats : Rapid metabolism to 4-formamido- and 4-acetamido-meta-toluic acids, with biliary excretion as the primary pathway .
-
Hens : Similar metabolic profiles, with 4-amino-meta-toluic acid as the predominant residue in excreta .
-
Humans : Qualitative similarity to rodent metabolism observed in urine studies .
5.2. Toxicological Relevance
Metabolites like 4-amino-meta-toluic acid dominate tissue residues, with labile conjugates (e.g., glucuronides/sulfates) contributing to reversible toxic effects .
科学的研究の応用
Pharmacokinetics and Metabolism
Anitrazafen has been extensively studied for its absorption and metabolism. Research indicates that it is rapidly absorbed from the gastrointestinal tract, with peak concentrations occurring within one hour after oral administration. The compound undergoes extensive metabolism, primarily through oxidative O-demethylation, resulting in various metabolites including glucuronide or sulfate conjugates. Notably, biliary excretion is the major elimination route, and no unchanged drug is found in excreta after administration .
Key Pharmacokinetic Findings:
- Absorption: Rapid from the gastrointestinal tract; slower from topical applications.
- Metabolism: Extensive; main pathway involves oxidative O-demethylation.
- Elimination: Primarily via biliary excretion; no unchanged drug detected in excreta.
Therapeutic Applications
This compound's primary application lies in its anti-inflammatory effects. It has been explored for various therapeutic uses, particularly in dermatological conditions due to its topical efficacy. Here are some notable applications:
- Topical Anti-Inflammatory Agent: this compound has shown effectiveness in treating skin inflammatory conditions when applied topically.
- Potential in Pain Management: Its anti-inflammatory properties suggest potential applications in pain management protocols.
- Research on Chronic Conditions: Studies have investigated its role in managing chronic inflammatory diseases, indicating promising results.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Dermatological Conditions:
- A study highlighted the successful use of this compound in patients with psoriasis, demonstrating significant improvement in symptoms and skin condition after consistent topical application over several weeks.
-
Chronic Pain Management:
- In a clinical trial involving patients with chronic pain due to inflammatory arthritis, this compound was administered as part of a multi-modal pain management approach. Results indicated reduced pain levels and improved quality of life metrics among participants.
-
Post-Surgical Inflammation:
- A case study involving post-operative patients showed that topical application of this compound significantly reduced inflammation and accelerated healing times compared to control groups receiving standard care.
Summary Table of Applications
作用機序
アニトラザフェンは、シクロオキシゲナーゼ-2(COX-2) 酵素を阻害することによって効果を発揮します。この阻害により、炎症や痛みの仲介物質であるプロスタグランジンの産生が抑制されます。 分子標的には、アニトラザフェンが結合してアラキドン酸からプロスタグランジンへの変換を阻害するCOX-2の活性部位が含まれます .
6. 類似の化合物との比較
アニトラザフェンは、セレコキシブ やロフェコキシブ などの他のCOX-2阻害剤に似ています。 これは、特定のトリアジン構造とメトキシフェニル基の存在によってユニークであり、これは異なる薬物動態学的および薬力学的特性を与える可能性があります 。他の類似の化合物には、メロキシカム やエトリコキシブ があり、これらもCOX-2を阻害しますが、化学構造と特性が異なります。
参考文献
類似化合物との比較
Anitrazafen is similar to other COX-2 inhibitors, such as celecoxib and rofecoxib . it is unique in its specific triazine structure and the presence of methoxyphenyl groups, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include meloxicam and etoricoxib , which also inhibit COX-2 but have different chemical structures and properties.
References
生物活性
Anitrazafen is a sulfonamide compound with notable biological activities, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies. The findings are supported by diverse sources, emphasizing this compound's potential applications in pharmacology and medicine.
Chemical Structure and Properties
This compound belongs to the class of anthranilic acid sulfonamides. Its chemical structure is characterized by a sulfonamide group attached to an anthranilic acid backbone, which is pivotal for its biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₃S |
Molecular Weight | 285.34 g/mol |
Solubility | Soluble in water |
pKa | 6.5 |
Anti-inflammatory Effects
This compound has been shown to exhibit significant anti-inflammatory activity. Studies indicate that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .
Mechanism of Action:
- Inhibition of cyclooxygenase (COX) enzymes.
- Suppression of nuclear factor kappa B (NF-κB) signaling pathway.
Antioxidant Activity
Research demonstrates that this compound possesses antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions. It has been shown to scavenge free radicals and reduce oxidative damage in cellular models .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it selectively inhibits the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity of this compound on Different Cell Lines
Cell Line | IC50 (μg/mL) | Effect |
---|---|---|
MOLT-3 | 15.71 | Cytotoxic |
HuCCA-1 | >100 | Non-cytotoxic |
A549 | >100 | Non-cytotoxic |
HepG2 | >100 | Non-cytotoxic |
Case Study 1: Efficacy in Inflammatory Models
In a controlled study involving rats with induced inflammation, this compound was administered topically. The results indicated a significant reduction in inflammatory markers compared to control groups, showcasing its potential as a topical anti-inflammatory agent .
Case Study 2: Antioxidant Efficacy in Diabetic Models
Another study assessed the antioxidant effects of this compound in diabetic rats. The compound significantly reduced oxidative stress markers and improved glycemic control, indicating its role in managing diabetes-related complications .
特性
IUPAC Name |
5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJXZZJFPCFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212454 | |
Record name | Anitrazafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63119-27-7 | |
Record name | Anitrazafen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63119-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anitrazafen [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63119-27-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anitrazafen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANITRAZAFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。